Atisine, N-dehydroxydihydro-
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Overview
Description
Atisine, N-dehydroxydihydro- is a diterpenoid alkaloid primarily found in plants of the Aconitum genus. It belongs to the C20-diterpenoid alkaloid class, which is known for its complex polycyclic structures and significant biological activities. These compounds have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antiarrhythmic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of atisine, N-dehydroxydihydro- in plants involves several enzymatic steps. The key precursor, ent-atiserene, is formed through the action of diterpene synthases such as ent-8,13-CPP synthase and ent-CPP synthase . The biosynthetic pathway also involves cytochrome P450 enzymes and 2-oxoglutarate-dependent dioxygenases, which facilitate the cyclization and functionalization of the diterpene skeleton .
Industrial Production Methods
advances in metabolic engineering and synthetic biology may offer potential routes for large-scale production by harnessing the biosynthetic machinery of Aconitum species .
Chemical Reactions Analysis
Types of Reactions
Atisine, N-dehydroxydihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl and amino groups .
Common Reagents and Conditions
Common reagents used in the chemical reactions of atisine, N-dehydroxydihydro- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from the chemical reactions of atisine, N-dehydroxydihydro- include various oxidized and reduced derivatives. These products often retain the core diterpenoid structure but exhibit different functional groups, which can alter their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of atisine, N-dehydroxydihydro- involves its interaction with various molecular targets, including voltage-gated sodium channels and enzymes involved in inflammatory pathways . By modulating these targets, atisine, N-dehydroxydihydro- exerts its pharmacological effects, such as reducing inflammation and alleviating pain .
Comparison with Similar Compounds
Similar Compounds
Atisine, N-dehydroxydihydro- is structurally similar to other C20-diterpenoid alkaloids, such as hetisine and ajaconine . These compounds share the core diterpenoid skeleton but differ in their functional groups and stereochemistry .
Uniqueness
What sets atisine, N-dehydroxydihydro- apart from similar compounds is its specific arrangement of functional groups, which contributes to its unique pharmacological profile . Its distinct mechanism of action and potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
1634-83-9 |
---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
13-ethyl-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-6-ol |
InChI |
InChI=1S/C22H35NO/c1-4-23-13-20(3)8-5-9-22(14-23)17(20)7-11-21-10-6-16(12-18(21)22)15(2)19(21)24/h16-19,24H,2,4-14H2,1,3H3 |
InChI Key |
AHLMTXKXKINJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCCC3(C1)C2CCC45C3CC(CC4)C(=C)C5O)C |
Origin of Product |
United States |
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